2,5,7-Octatrien-4-one, 2,6-dimethyl-
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Overview
Description
trans-Ocimenone is a natural product found in Lippia javanica and Tagetes minuta with data available.
Scientific Research Applications
Catalyst Development
A significant application of compounds related to 2,5,7-Octatrien-4-one, 2,6-dimethyl- is in catalyst development. For instance, Harkal et al. (2005) developed a highly selective and efficient catalyst for 1,3-butadiene dimerization, which gives 1,3,7-octatriene as a product. This transformation achieved unprecedented catalyst efficiency, highlighting the relevance of such compounds in catalytic processes (Harkal et al., 2005).
Food Flavoring Evaluation
The compound has been studied in the context of food flavorings. In 2013, the EFSA Panel on Food Contact Materials evaluated 2,6-dimethyl-2,5,7-octatriene-1-ol acetate and related substances for genotoxicity, concluding that they do not raise concerns in this respect (EFSA Publication, 2013).
Natural Product Synthesis
In the field of natural product synthesis, compounds structurally similar to 2,5,7-Octatrien-4-one, 2,6-dimethyl- have been synthesized and studied. For example, Wen et al. (2011) discussed a new synthesis method for a key intermediate in carotenoids synthesis, demonstrating the utility of similar structures in synthetic chemistry (Wen et al., 2011).
Organotitanium Chemistry
In organotitanium chemistry, the effects of substituents on the dimerization of isoprene catalyzed by titanium complexes have been studied, with compounds like 2,6-dimethyl-1-trans-3,6-octatriene being focal points of these investigations (Yong et al., 2002).
Corrosion Inhibition
Chafiq et al. (2020) investigated spirocyclopropane derivatives, including compounds similar to 2,5,7-Octatrien-4-one, 2,6-dimethyl-, for the protection of mild steel in acidic conditions. Their findings contribute to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Medicinal Chemistry
In medicinal chemistry, analogues of 7,8-dihydroretinoic acid have been designed and synthesized, with some of these analogues, such as 7-oxa-7,8-dihydro-RAs, showing potential in inhibiting skin papillomas. This illustrates the application of structurally related compounds in developing therapeutic agents (Shealy et al., 2003).
Combustion Chemistry
Sarathy et al. (2014) conducted a comprehensive study on the combustion chemistry of 2,5-dimethylhexane, a compound structurally related to 2,5,7-Octatrien-4-one, 2,6-dimethyl-, to understand the combustion characteristics of hydrocarbon fuels containing similar structures (Sarathy et al., 2014).
Properties
CAS No. |
33746-72-4 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5E)-2,6-dimethylocta-2,5,7-trien-4-one |
InChI |
InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7+ |
InChI Key |
XUINKEIPBTYUJP-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=CC(=O)/C=C(\C)/C=C)C |
SMILES |
CC(=CC(=O)C=C(C)C=C)C |
Canonical SMILES |
CC(=CC(=O)C=C(C)C=C)C |
Synonyms |
(5E)-2,6-Dimethyl-2,5,7-octatrien-4-one; (E)-Tagetenone; trans-Ocimenone; trans-Tagetenone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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